REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].Cl.[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10][NH2:11]>>[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10][NH:11][C:1](=[O:4])[CH:2]=[CH2:3] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
aminoacetaldehyde dimethylacetal hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The round bottom flask was suspended in a dry ice-isopropanol bath
|
Type
|
CUSTOM
|
Details
|
reached 0° C.
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
CUSTOM
|
Details
|
These crystals were removed via filtration
|
Type
|
ADDITION
|
Details
|
Methoxyhydroquinone (0.1 gram) was added
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated by evaporation of the ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(C=C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 189 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |